molecular formula C10H18O2 B15452072 7-Ethoxy-6-methylhept-5-en-2-one CAS No. 62603-47-8

7-Ethoxy-6-methylhept-5-en-2-one

Cat. No.: B15452072
CAS No.: 62603-47-8
M. Wt: 170.25 g/mol
InChI Key: FXGOKBVQJIONER-UHFFFAOYSA-N
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Description

Overview of Alkenone and Ether Functional Group Chemistry in Complex Molecules

Alkenones are a class of organic compounds that are characterized by the presence of both an alkene (carbon-carbon double bond) and a ketone (carbonyl group, C=O) functional group. wikipedia.orglibretexts.org In many alkenones, these two groups are in conjugation, forming an enone system, which significantly influences their reactivity. fiveable.menumberanalytics.com The conjugated enone moiety creates a delocalized π-electron system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, a reaction known as conjugate or Michael addition. fiveable.mepsiberg.com Alkenones are produced by certain species of haptophyte algae and are notable for their long carbon chains. wikipedia.orgnumberanalytics.com

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are generally considered to be of low reactivity, which makes them excellent solvents for a wide range of organic reactions. chemistrytalk.orgsolubilityofthings.comsolubilityofthings.com Their stability is attributed to the strength of the C-O bonds. chemistrytalk.org However, ethers can undergo specific reactions, such as cleavage under strongly acidic conditions. solubilityofthings.combyjus.com The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a fundamental method for their preparation. libretexts.orgck12.orgmasterorganicchemistry.com The presence of an ether group in a complex molecule can influence its polarity and hydrogen bonding capabilities. solubilityofthings.compressbooks.pub

Significance of Enone Moieties in Organic Synthesis and Chemical Biology

The enone moiety is a cornerstone in organic synthesis due to its versatile reactivity. numberanalytics.comnumberanalytics.com The electrophilic nature of both the carbonyl carbon and the β-carbon allows for a wide array of chemical transformations, including nucleophilic additions, cycloadditions, and reductions. numberanalytics.com This dual reactivity makes enones powerful intermediates in the construction of complex molecular frameworks, such as those found in steroids (e.g., cortisone (B1669442) and estrone), alkaloids (e.g., morphine), and terpenes. numberanalytics.com

In the realm of chemical biology, the enone functional group is present in numerous bioactive natural products and pharmaceuticals. nih.govchemistryviews.orgacs.org The ability of enones to act as Michael acceptors allows them to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. researchgate.netrsc.org This reactivity is the basis for the biological activity of many enone-containing compounds, which can act as enzyme inhibitors. researchgate.netrsc.orgnih.gov For instance, chalcones, a class of α,β-unsaturated ketones, exhibit a wide range of biological activities attributed to their enone scaffold. nih.govnih.gov The site-specific modification of enones, such as through hydroxylation, is an area of active research to alter the physical and biological properties of these molecules. nih.gov

Contextualization within Hept-5-en-2-one Derivatives and their Structural Diversity

7-Ethoxy-6-methylhept-5-en-2-one is a derivative of the parent structure, hept-5-en-2-one. nih.govdoubtnut.com The parent compound itself can exist as different isomers, such as (E)-hept-5-en-2-one. nih.gov The structural diversity within this family of compounds arises from variations in the substituents on the seven-carbon chain.

A well-studied derivative is 6-methylhept-5-en-2-one, also known as sulcatone. nih.gov This compound is a naturally occurring flavor and aroma component found in various plants and fruits, and it also serves as an important intermediate in the synthesis of fine chemicals like vitamins and other aroma compounds. oecd.orgchemicalbook.com The synthesis of 6-methylhept-5-en-2-one can be achieved through various routes, including from isobutylene, acetone (B3395972), and formaldehyde. chemicalbook.com The presence of a methyl group at the 6-position, as seen in sulcatone, alters the molecule's properties compared to the parent hept-5-en-2-one.

Further diversification of the hept-5-en-2-one scaffold can be seen in other derivatives such as (5E)-3-allyl-4-hydroxy-5-hepten-2-one, which introduces additional functional groups and stereocenters. chemsynthesis.com The introduction of an ethoxy group at the 7-position and a methyl group at the 6-position in this compound creates a unique molecular entity with its own distinct chemical properties, differing from both the parent compound and other known derivatives.

Hypothesized Research Trajectories for this compound

Given the functional groups present in this compound, several research trajectories can be hypothesized. The enone moiety suggests that this compound could serve as a valuable building block in organic synthesis. Its reactivity as a Michael acceptor could be exploited to create more complex molecules through the formation of new carbon-carbon bonds. psiberg.com

Furthermore, the presence of the enone functional group, a known pharmacophore in many bioactive compounds, suggests potential applications in medicinal chemistry and chemical biology. researchgate.netnih.gov Research could be directed towards evaluating the biological activity of this compound, for example, as an enzyme inhibitor or as a modulator of cellular pathways. The ethoxy group could be varied to create a library of related compounds with potentially tuned biological activities and physicochemical properties.

The synthesis of this compound itself presents a research opportunity. A plausible synthetic route could involve the modification of a precursor like 6-methylhept-5-en-2-one. Investigating efficient and stereoselective methods for the introduction of the ethoxy group at the 7-position would be a valuable synthetic endeavor. Moreover, exploring the potential of this compound as a precursor for the synthesis of novel fragrances, flavors, or even more complex natural product analogues could be a fruitful area of investigation, building upon the known applications of its parent structures. oecd.orgchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62603-47-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

7-ethoxy-6-methylhept-5-en-2-one

InChI

InChI=1S/C10H18O2/c1-4-12-8-9(2)6-5-7-10(3)11/h6H,4-5,7-8H2,1-3H3

InChI Key

FXGOKBVQJIONER-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=CCCC(=O)C)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 7 Ethoxy 6 Methylhept 5 En 2 One

Retrosynthetic Analysis of 7-Ethoxy-6-methylhept-5-en-2-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. fiveable.meias.ac.in For this compound, several logical disconnections can be proposed based on its functional groups: the ketone, the carbon-carbon double bond (alkene), and the ether.

A primary disconnection strategy would target the α,β-unsaturated ketone moiety, a common structural motif in organic chemistry. libretexts.org This leads to a precursor that can be formed via an aldol (B89426) condensation reaction. fiveable.me Breaking the bond between the alpha and beta carbons relative to the carbonyl group suggests simpler precursors.

Another key retrosynthetic disconnection involves the ether linkage. Breaking the carbon-oxygen bond of the ethoxy group points to a precursor alcohol and an ethylating agent. This approach allows for the late-stage introduction of the ethoxy group onto a pre-existing unsaturated ketone scaffold.

Furthermore, disconnection of the carbon-carbon double bond itself is a viable strategy, potentially through methods like olefin metathesis. This would involve two smaller fragments, one containing the ketone and the other the ether functionality, which are then joined.

Finally, a disconnection at the carbon alpha to the ketone could be envisaged, suggesting an enolate alkylation strategy. However, given the other functionalities, this might be less direct than the other approaches.

Established Synthetic Routes for Related Alkene-Ketone-Ether Systems

The synthesis of molecules structurally related to this compound often employs a range of powerful C-C and C=C bond-forming reactions.

Palladium-Catalyzed Coupling Reactions in Analogous Syntheses

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient methods for creating carbon-carbon bonds. For enone synthesis, several palladium-catalyzed methods are highly relevant.

One such method is the Saegusa-Ito oxidation , which involves the oxidation of a silyl (B83357) enol ether with a palladium(II) salt to form an α,β-unsaturated carbonyl compound. acs.orgorganic-chemistry.org This reaction is known for its mild conditions and high yields. While often requiring stoichiometric amounts of palladium, catalytic versions have been developed. acs.org

Another powerful technique is the palladium-catalyzed dehydrogenation of ketones . acs.orgorganic-chemistry.orgnih.gov This method directly converts a saturated ketone into its corresponding enone, often using molecular oxygen as the oxidant. acs.orgorganic-chemistry.org For instance, the catalyst system Pd(DMSO)₂(TFA)₂ has been shown to be highly selective for the formation of enones from cyclic ketones. organic-chemistry.orgnih.gov

The following table summarizes representative palladium-catalyzed dehydrogenation of ketones:

Catalyst Oxidant Substrate Product Yield (%) Reference
Pd(DMSO)₂(TFA)₂ O₂ Cyclohexanone 2-Cyclohexen-1-one 91 nih.gov

Carbonyl Condensation Reactions in Enone Formation

Carbonyl condensation reactions are fundamental transformations for C-C bond formation. fiveable.me The Aldol condensation is a particularly powerful method for synthesizing α,β-unsaturated ketones (enones). libretexts.orgsigmaaldrich.com This reaction involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield the enone. sigmaaldrich.com

In the context of this compound, a mixed aldol condensation between acetone (B3395972) and a suitable aldehyde containing the ethoxy group could be a viable route. The challenge in mixed aldol reactions is controlling the regioselectivity and preventing self-condensation of the starting materials. pressbooks.pub

The general mechanism for a base-catalyzed aldol condensation proceeds through the following steps:

Deprotonation of the α-carbon of a carbonyl compound to form a nucleophilic enolate. fiveable.me

Nucleophilic attack of the enolate on the carbonyl carbon of a second carbonyl compound. fiveable.me

Protonation of the resulting alkoxide to give a β-hydroxy carbonyl compound. fiveable.me

Dehydration (elimination of a water molecule) to form the α,β-unsaturated carbonyl compound. libretexts.org

Olefin Metathesis Applications for Unsaturated Ketones

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). wikipedia.orgCross-metathesis is a specific type of olefin metathesis that can be used to synthesize unsaturated ketones by reacting an alkene with an enone. acs.orgacs.org

This strategy could be applied to the synthesis of this compound by reacting a simpler enone, like 3-buten-2-one, with an alkene containing the ethoxy-methyl fragment. The success of cross-metathesis often depends on the relative reactivity of the two alkene partners and the choice of catalyst. acs.org Ring-closing metathesis is another variant used to form cyclic unsaturated ketones. nih.govmdpi.com

Development of Novel Approaches for the Stereoselective Synthesis of this compound

The presence of a stereocenter at the 6-position of this compound introduces the challenge of controlling stereochemistry. Novel synthetic approaches are continuously being developed to address this challenge.

Asymmetric Synthesis via Chiral Catalysis

Asymmetric catalysis offers a powerful means to synthesize enantiomerically enriched compounds. For the stereoselective synthesis of the target molecule, several chiral catalytic strategies could be employed.

Chiral catalysts in carbonyl additions: The use of chiral catalysts in reactions like the aldol condensation can induce stereoselectivity. Chiral organocatalysts or metal complexes can control the facial selectivity of the enolate attack on the aldehyde, leading to a specific enantiomer of the β-hydroxy ketone precursor. researchgate.net

Asymmetric reduction of ynones: An alternative approach involves the asymmetric reduction of a corresponding ynone precursor. Chiral catalysts, such as those based on N,N'-dioxide-scandium(III) complexes, have been used for the enantioselective 1,2-reduction of enones to chiral allylic alcohols, which could then be oxidized to the target enone. acs.org

Biocatalysis: Enzymes, particularly ene-reductases, have emerged as powerful tools for the asymmetric reduction of C=C bonds in enones. nih.govacs.org The desymmetrization of prochiral dienones using ene-reductases can generate chiral enones with high enantioselectivity. nih.gov This approach could be adapted to a precursor of this compound.

The following table highlights examples of asymmetric synthesis of chiral enones:

Catalytic System Reaction Type Substrate Product Enantiomeric Excess (ee) Reference
Ene-reductase (YqjM) Desymmetrization 4,4-disubstituted 2,5-cyclohexadienone Chiral 4,4-disubstituted 2-cyclohexenone >99% nih.gov

Diastereoselective Control in this compound Formation

There is no published research on the diastereoselective synthesis of this compound.

Optimization of Reaction Conditions for this compound Production

Without established synthetic routes, no data exists on the optimization of reaction conditions.

Catalyst Screening and Ligand Design

No catalysts or ligands have been reported for the synthesis of this compound.

Solvent Effects and Temperature Control

The influence of solvents and temperature on the formation of this compound has not been studied.

Process Intensification for Scalable Synthesis

There are no known methods for the scalable production of this compound.

It is possible that the synthesis of this compound is described in proprietary, internal industrial research that is not publicly available, or that the compound has not yet been synthesized or reported in the scientific literature.

Reactivity and Reaction Mechanisms of 7 Ethoxy 6 Methylhept 5 En 2 One

Electrophilic and Nucleophilic Reactions of the Enone System

The enone moiety in 7-Ethoxy-6-methylhept-5-en-2-one possesses two electrophilic sites: the carbonyl carbon and the β-carbon of the conjugated system. This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition) nucleophilic attack.

Michael Additions and Conjugate Chemistry

Conjugate addition, often referred to as Michael addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org In this process, a nucleophile adds to the β-carbon of the enone system. The electron-withdrawing effect of the carbonyl group polarizes the C=C double bond, rendering the β-carbon electron-deficient and thus susceptible to nucleophilic attack. libretexts.orgopenstax.org

The general mechanism for the Michael addition to this compound would involve the attack of a nucleophile (Nu⁻) on the β-carbon (C5), leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically at the α-carbon (C4), yields the 1,4-adduct. openstax.orglibretexts.org

A variety of nucleophiles can participate in Michael additions. Softer nucleophiles, such as enamines, and organocuprates (Gilman reagents), generally favor conjugate addition over direct carbonyl addition. openstax.org

Nucleophile Type Potential Product with this compound Reaction Type
Organocuprates (R₂CuLi)7-Ethoxy-5-alkyl-6-methylheptan-2-oneMichael Addition
Enamines1,5-Dicarbonyl compoundStork Enamine Alkylation
Thiols (RSH)7-Ethoxy-6-methyl-5-(alkylthio)heptan-2-oneThia-Michael Addition
Amines (R₂NH)7-Ethoxy-5-(dialkylamino)-6-methylheptan-2-oneAza-Michael Addition

Carbonyl Group Reactivity: Additions and Condensations

The carbonyl group of the enone system retains its electrophilic character and can undergo direct nucleophilic addition (1,2-addition). Harder nucleophiles, such as organolithium and Grignard reagents, tend to favor direct attack at the carbonyl carbon. openstax.org This leads to the formation of an alkoxide intermediate, which upon protonation yields an allylic alcohol.

Furthermore, the carbonyl group can participate in condensation reactions. For instance, in the presence of a suitable base, the α-protons of the ketone can be abstracted to form an enolate, which can then act as a nucleophile in reactions like the aldol (B89426) condensation. pitt.edupdx.edu However, in the case of this compound, the formation of an enolate at the α-carbon (C3) would disrupt the conjugated enone system, making such reactions less favorable compared to those involving the γ-protons (C7), if they were acidic.

Reactivity of the Ether Linkage in this compound

The ethoxy group at the 7-position introduces an ether linkage, which is generally stable but can undergo specific reactions under certain conditions.

Cleavage Reactions and Derivatives

Ethers are typically unreactive towards many reagents but can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.org The cleavage of the allylic ether in this compound would likely proceed through an S_N1 or S_N2 mechanism, depending on the reaction conditions. openstax.org Given the allylic nature of the ether, an S_N1-type cleavage involving a stable allylic carbocation intermediate is plausible.

Alternatively, specific reagents are known to cleave allylic ethers under milder conditions. For example, transition metal catalysts can be employed for this purpose. organic-chemistry.orgacs.org Another approach involves the ene reaction with reagents like ethyl azodiformate, followed by hydrolysis to yield the corresponding alcohol. tandfonline.comtandfonline.com

Role of the Ether in Neighboring Group Participation

The oxygen atom of the ethoxy group, with its lone pairs of electrons, has the potential to act as an internal nucleophile in a phenomenon known as neighboring group participation (NGP). nih.govlibretexts.orginflibnet.ac.insmartstartinstitute.com If a reaction were to create an electrophilic center at a suitable position, such as the C5 or C6 carbon, the ether oxygen could attack this center to form a cyclic intermediate. This participation can influence the reaction rate and stereochemistry of the product. smartstartinstitute.com For instance, in a substitution reaction at C5, NGP from the ether could lead to the formation of a cyclic oxonium ion intermediate, potentially resulting in a product with retained stereochemistry. smartstartinstitute.com

Olefin Functionalization in this compound

The carbon-carbon double bond in this compound is activated by the adjacent carbonyl group, but it can still undergo reactions characteristic of alkenes.

One of the most common reactions of alkenes is epoxidation. The double bond in this compound can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The presence of the nearby ether and ketone functionalities could influence the stereoselectivity of this reaction. wikipedia.orgacs.org

Another important functionalization is dihydroxylation, which converts the alkene into a vicinal diol. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Asymmetric dihydroxylation methods, such as the Sharpless asymmetric dihydroxylation, could potentially be used to introduce chirality at the C5 and C6 positions. acs.orgwikipedia.orgscilit.com The stereochemical outcome of such reactions can often be directed by nearby hydroxyl groups, and while an ether is less effective, it may still exert some directing effect. acs.org

Reaction Type Reagent(s) Potential Product
Epoxidationm-CPBA5,6-Epoxy-7-ethoxy-6-methylheptan-2-one
syn-DihydroxylationOsO₄, NMO7-Ethoxy-5,6-dihydroxy-6-methylheptan-2-one
Asymmetric EpoxidationTi(OiPr)₄, DET, t-BuOOHChiral 5,6-epoxy-7-ethoxy-6-methylheptan-2-one

Epoxidation and Dihydroxylation Studies

Theoretically, the electron-rich double bond at the 5-position could be a target for various epoxidizing agents, such as peroxy acids (e.g., m-CPBA) or through metal-catalyzed processes. Similarly, dihydroxylation could potentially be achieved using reagents like osmium tetroxide or potassium permanganate. However, without experimental validation, these remain hypothetical pathways.

Hydrogenation and Reduction Pathways

Detailed studies on the specific hydrogenation and reduction pathways of this compound are not readily found in the current body of scientific literature. The molecule possesses two reducible functional groups: the carbon-carbon double bond and the ketone.

It is well-established in organic chemistry that the selective reduction of one functional group in the presence of the other is a common challenge. For α,β-unsaturated ketones, various outcomes are possible depending on the reducing agent and reaction conditions:

1,2-reduction: Reduction of the ketone to a secondary alcohol.

1,4-reduction (conjugate reduction): Reduction of the carbon-carbon double bond.

Complete reduction: Reduction of both the ketone and the double bond.

Catalytic hydrogenation using transition metal catalysts (e.g., Palladium, Platinum, Nickel) would likely lead to the reduction of the alkene, and potentially the ketone under more forcing conditions. Alternatively, chemoselective reducing agents could be employed to target one group over the other. For instance, sodium borohydride (B1222165) might selectively reduce the ketone, while specific reagents like lithium in liquid ammonia (B1221849) (Birch reduction) could potentially reduce the double bond.

Despite these general principles, specific experimental data, including catalyst selection, solvent effects, temperature, pressure, and the resulting product distribution for this compound, are not available in the reviewed literature.

Rearrangement Reactions and Isomerization Pathways of this compound

Information regarding rearrangement reactions and isomerization pathways specifically involving this compound is scarce in published scientific sources. The structure of the molecule, featuring a trisubstituted double bond and a ketone, presents possibilities for various isomerizations under acidic or basic conditions.

Potential isomerization pathways could include the migration of the double bond. For instance, acidic conditions could facilitate the protonation of the carbonyl oxygen, followed by tautomerization to an enol intermediate, which might then lead to the formation of a constitutional isomer with the double bond in a different position. Base-catalyzed isomerization could also occur through the formation of an enolate.

Spectroscopic Characterization Methodologies for 7 Ethoxy 6 Methylhept 5 En 2 One and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural determination of organic molecules, providing insights into the connectivity and spatial arrangement of atoms. For 7-ethoxy-6-methylhept-5-en-2-one, a suite of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Given the absence of direct experimental data for this compound, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as geranyl acetone (B3395972). nih.govpherobase.com The presence of an ethoxy group in place of a terminal double bond is expected to shift the signals of the neighboring protons and carbons.

Predicted ¹H and ¹³C NMR Data for this compound:

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
12.15 (s)29.8
2-208.5
32.45 (t)43.5
42.28 (q)23.0
55.10 (t)123.0
6-132.5
73.95 (s)68.0
81.65 (s)16.5
9 (ethoxy-CH₂)3.45 (q)65.0
10 (ethoxy-CH₃)1.20 (t)15.2

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would be expected to show a correlation between the protons at C-4 and C-5, as well as between the methylene (B1212753) and methyl protons of the ethoxy group (C-9 and C-10). sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduuvic.ca The HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to, as detailed in the predicted NMR data table. For instance, the proton signal at ~3.45 ppm would correlate with the carbon signal at ~65.0 ppm, confirming the C-9 methylene of the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:

The methyl protons at C-1 and the carbonyl carbon at C-2.

The protons at C-4 and the carbons C-2, C-5, and C-6.

The methyl protons at C-8 and carbons C-5, C-6, and C-7.

The methylene protons of the ethoxy group (C-9) and carbon C-7.

The carbon atom at C-6 in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial in many applications. Chiral NMR spectroscopy is a powerful method for this purpose. acs.orgacs.orgnih.govresearchgate.net This is typically achieved by using a chiral derivatizing agent or a chiral solvating agent. acs.orgacs.orgresearchgate.net

For a ketone like this compound, a chiral derivatizing agent, such as a chiral amine, could be used to form diastereomeric imines. lookchem.com These diastereomers would exhibit distinct signals in the ¹H NMR spectrum, allowing for the integration of these signals to determine the enantiomeric excess. lookchem.com Alternatively, a chiral solvating agent can be used to create a diastereomeric complex, which also results in the separation of signals for the two enantiomers in the NMR spectrum. nih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.org

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₀H₁₈O₂. The exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.

In electron ionization (EI) mass spectrometry, the molecular ion of an α,β-unsaturated ketone can undergo characteristic fragmentation pathways. researchgate.net For this compound, the fragmentation pattern would be influenced by the ketone, the double bond, and the ether functional group.

Common fragmentation pathways for α,β-unsaturated ketones include α-cleavage and McLafferty rearrangements. researchgate.netlibretexts.org The presence of the ether group introduces additional fragmentation possibilities, such as cleavage of the C-O bond. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound:

m/zPredicted FragmentFragmentation Pathway
170[M]⁺Molecular Ion
155[M - CH₃]⁺Loss of a methyl group
125[M - OCH₂CH₃]⁺Loss of the ethoxy group
97[M - CH₂CH₂C(O)CH₃]⁺Cleavage at the C4-C5 bond
43[CH₃CO]⁺Acylium ion from cleavage at the C2-C3 bond

The interpretation of these fragmentation patterns provides valuable information for confirming the proposed structure. nih.govresearchgate.net

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. edinst.com

For this compound, the key functional groups are the ketone, the carbon-carbon double bond (alkene), and the ether.

Ketone (C=O): A strong absorption band is expected in the IR spectrum for the C=O stretch. In α,β-unsaturated ketones, this band is typically found at a lower wavenumber (around 1665-1685 cm⁻¹) compared to saturated ketones due to conjugation. libretexts.orgorgchemboulder.com This would also be a prominent band in the Raman spectrum. researchgate.net

Alkene (C=C): A medium intensity band for the C=C stretching vibration is expected in the IR spectrum around 1640-1680 cm⁻¹. This band is often stronger and more easily identified in the Raman spectrum. researchgate.net

Ether (C-O): The C-O stretching vibration of the ether linkage will produce a strong band in the IR spectrum, typically in the range of 1050-1150 cm⁻¹. orgchemboulder.com

C-H Bonds: The spectrum will also show characteristic C-H stretching and bending vibrations for the sp³ and sp² hybridized carbons in the molecule.

Predicted Key Vibrational Frequencies for this compound:

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
KetoneC=O stretch1675 (strong)1675 (strong)
AlkeneC=C stretch1650 (medium)1650 (strong)
EtherC-O stretch1100 (strong)Weak
AlkylC-H stretch2850-2960 (strong)2850-2960 (strong)
Vinylic=C-H stretch3010-3040 (medium)3010-3040 (medium)

The combination of these spectroscopic methodologies provides a powerful and comprehensive approach to the structural characterization of this compound and its derivatives, ensuring a thorough understanding of their chemical identity.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives from complex mixtures, such as reaction products or natural extracts. The choice between gas and liquid chromatography is primarily dictated by the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Given its structure as a methylated, unsaturated ketone, this compound is expected to be sufficiently volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is the preferred method for profiling volatile compounds like terpenes and their derivatives. sielc.com GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying components in a mixture.

Research Findings:

A common approach for analyzing volatile ketones like the derivative 6-methyl-5-hepten-2-one (B42903) (MHO) involves sample preparation via liquid-liquid extraction (LLE) followed by GC-MS analysis. nih.gov This method has proven to be rapid, precise, and accurate for quantifying MHO in complex matrices like fruit. nih.govoup.com For instance, a validated LLE-GC-MS method demonstrated high linearity for MHO in the range of 100–2000 ng/ml, with a limit of detection (LOD) below 100 ng/ml. nih.gov

The selection of the GC column is critical. A non-polar or medium-polarity column, such as a DB-WAX or equivalent, is typically used for the analysis of terpenes and related compounds. nih.gov The mass spectrometer is generally operated in electron impact (EI) mode at 70 eV, which generates reproducible fragmentation patterns useful for library matching and structural elucidation. nih.govnih.gov

The fragmentation pattern in mass spectrometry provides key structural information. For this compound, fragmentation would be expected to occur via several pathways characteristic of ketones and ethers. libretexts.orgmiamioh.edu Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org For ethers, cleavage of the C-C bond adjacent to the oxygen atom is also a dominant process. libretexts.orgmiamioh.edu

For the related compound, 6-methyl-5-hepten-2-one, the mass spectrum is well-documented, with characteristic high-abundance peaks at m/z values of 43, 41, 55, and 69. nih.gov A proposed fragmentation scheme for this compound shows the generation of these key ions. oup.com The presence of the ethoxy group in this compound would lead to additional and different fragmentation pathways, providing a unique mass spectrum for its identification.

Table 1: Typical GC-MS Parameters for Analysis of Related Ketones

Parameter Value/Description Source
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Sample Preparation Liquid-Liquid Extraction (LLE) nih.govoup.com
Column Type DB-WAX or similar medium-polarity capillary column nih.gov
Injector Temperature 250 °C nih.gov
Carrier Gas Helium nih.gov
Ionization Mode Electron Impact (EI) at 70 eV nih.govnih.gov

| MS Detector | Quadrupole or similar | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for less volatile derivatives or for preparative separation to isolate pure compounds. sielc.com For non-polar compounds like this compound, reversed-phase HPLC is the method of choice. pharmaknowledgeforum.comchromatographyonline.com

Research Findings:

In reversed-phase HPLC, a non-polar stationary phase, such as a C18 or C8 column, is used with a polar mobile phase. pharmaknowledgeforum.comchromatographyonline.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More non-polar compounds are retained longer on the column.

For the analysis of the related compound 6-methyl-5-hepten-2-one, a reversed-phase method using a Newcrom R1 column has been described. sielc.com The mobile phase consisted of a mixture of acetonitrile (B52724) (ACN) and water with a sulfuric acid buffer, and detection was performed using a UV detector at 200 nm. sielc.com This method is also compatible with mass spectrometry detection (LC-MS) if formic acid is substituted for the non-volatile sulfuric acid. sielc.com

Ketones that lack a strong chromophore may exhibit poor sensitivity with UV detection. researchgate.net To overcome this, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy. researchgate.netauroraprosci.comepa.gov The resulting DNPH-hydrazone derivatives are brightly colored and can be detected with high sensitivity at a wavelength of around 360-370 nm. researchgate.netauroraprosci.comepa.gov This approach allows for the quantification of ketones at very low concentrations. researchgate.net

The selection of the mobile phase is crucial for achieving good separation. A gradient elution, where the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase is increased over time, is often used to separate compounds with a range of polarities. researchgate.net For instance, a methanol/acetonitrile-water gradient has been successfully used to separate various ketone-DNPH derivatives on a C18 column. researchgate.net

Table 2: Typical HPLC Parameters for Ketone Analysis

Parameter Value/Description Source
Technique High-Performance Liquid Chromatography (HPLC) researchgate.netauroraprosci.com
Mode Reversed-Phase sielc.compharmaknowledgeforum.com
Stationary Phase C18 (e.g., Supelco C18, Welch Uitisil® XB-C18) researchgate.netauroraprosci.com
Mobile Phase Acetonitrile/Water or Methanol/Water, often with an acid modifier (e.g., formic acid) sielc.comsielc.com
Detection UV (200 nm for underivatized ketones; ~360 nm for DNPH derivatives) or Mass Spectrometry (MS) sielc.comresearchgate.net

| Derivatization (optional) | 2,4-dinitrophenylhydrazine (DNPH) for enhanced UV detection | auroraprosci.comepa.gov |

Computational and Theoretical Studies of 7 Ethoxy 6 Methylhept 5 En 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic landscape of a molecule. These calculations provide fundamental information about orbital energies and electron distribution, which are key determinants of chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy and spatial distribution of these orbitals predict how a molecule will interact with other chemical species.

For 7-ethoxy-6-methylhept-5-en-2-one, an α,β-unsaturated ketone, the HOMO and LUMO are primarily distributed across the conjugated C=C-C=O system.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. In this system, the HOMO is expected to have significant electron density on the C=C double bond and the carbonyl oxygen.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the most electrophilic sites, where the molecule is most susceptible to nucleophilic attack. The LUMO is anticipated to have large coefficients on the carbonyl carbon and the β-carbon of the unsaturated system. youtube.comnih.gov

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally corresponds to higher reactivity. Computational methods can precisely calculate these orbital energies.

Illustrative Data: Predicted FMO Properties This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not published.

ParameterPredicted Value (eV)Implication for Reactivity
HOMO Energy-6.85Indicates moderate electron-donating capability.
LUMO Energy-1.45Suggests susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.40Corresponds to a kinetically stable molecule.

This analysis predicts that nucleophilic attack can occur at two primary sites: the carbonyl carbon (direct or 1,2-addition) and the β-carbon (conjugate or 1,4-addition). The relative energies of the LUMO at these positions can help predict the preferred site of attack. youtube.com

To predict the outcome of a chemical reaction, it is crucial to understand the energy profile of the reaction pathway, including the high-energy transition state (TS) that connects reactants to products. masterorganicchemistry.com Computational chemistry allows for the locating and characterizing of these fleeting transition state structures and the calculation of their associated activation energies (Ea).

For this compound, key reactions for modeling would include:

Nucleophilic Addition: Modeling the attack of a nucleophile (e.g., a Grignard reagent or a hydride) at the carbonyl carbon versus the β-carbon. By calculating the activation energies for both the 1,2-addition and 1,4-addition pathways, one can predict which product is kinetically favored. acs.orgmasterorganicchemistry.com

Protonation: The carbonyl oxygen and the ether oxygen are both potential sites for protonation under acidic conditions. Transition state modeling can determine the relative energy barriers for each protonation event, identifying the more basic site.

A lower activation energy implies a faster reaction rate, allowing for the prediction of regioselectivity and chemoselectivity.

Illustrative Data: Predicted Activation Energies for Nucleophilic Attack This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not published.

Reaction PathwayNucleophilePredicted Activation Energy (kcal/mol)Predicted Kinetic Product
1,2-Addition (at C=O)CH₃MgBr15.2Favored with hard nucleophiles.
1,4-Addition (at β-carbon)(CH₃)₂CuLi12.5Favored with soft nucleophiles.
Hydride Reduction (at C=O)NaBH₄18.7Formation of the corresponding alcohol.

Conformational Analysis and Stereochemical Predictions

Molecular Mechanics (MM) provides a computationally efficient method to explore the conformational landscape of flexible molecules. acs.orgsinica.edu.tw By treating atoms as balls and bonds as springs, MM calculates the steric energy of a molecule based on bond stretching, angle bending, and torsional (dihedral) strains, as well as non-bonded van der Waals and electrostatic interactions.

A systematic conformational search using MM can identify all possible low-energy conformers. For more dynamic insight, Molecular Dynamics (MD) simulations can be employed. nih.govnih.gov MD simulates the movement of atoms over time, providing a picture of how the molecule flexes and transitions between different conformations in a given environment (e.g., in a solvent).

The three-dimensional shape of a molecule dictates how it interacts with other reagents. The accessibility of reactive sites can be significantly different in various conformations, which in turn influences the reaction's outcome. slideshare.netbeilstein-journals.org

For this compound, the orientation of the ethoxy group and the alkyl chain relative to the α,β-unsaturated ketone system can sterically hinder one face of the molecule. A nucleophile would then preferentially attack from the less hindered face, leading to a specific stereoisomer. According to the Curtin-Hammett principle, the product ratio is determined by the difference in the transition state energies leading to the different products, but these transition states arise from the ground-state conformers. Reactions often proceed via the most stable and populated conformers. nih.gov

Illustrative Data: Relative Energies of Key Conformers This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not published.

Conformer DescriptionDihedral Angle (C4-C5-C6-C7)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Extended Chain~180° (anti)0.0075.5
Gauche-1~60° (gauche)0.9515.1
Gauche-2~-60° (gauche)1.109.4

This hypothetical analysis suggests that the extended-chain conformer is the most stable, and its shape would likely dictate the primary stereochemical outcome of any facial-selective reactions.

Spectroscopic Property Predictions via Computational Chemistry

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. By calculating properties related to how the molecule interacts with electromagnetic radiation, methods like DFT can generate theoretical spectra that can be compared with experimental results. numberanalytics.comcomputabio.com

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's chemical bonds. numberanalytics.comrsc.org Each peak in the calculated spectrum corresponds to a specific vibrational mode (e.g., stretching, bending). For this compound, key predicted peaks would include the C=O stretch of the ketone, the C=C stretch of the alkene, and the C-O-C stretches of the ether group. These calculations can help assign peaks in an experimental spectrum. computabio.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. acs.orgacs.orgrsc.org The calculation determines the magnetic shielding around each nucleus (¹H and ¹³C), which is then converted into a chemical shift value. These predictions are invaluable for assigning signals in complex NMR spectra and confirming the connectivity and electronic environment of atoms within the molecule.

Illustrative Data: Predicted vs. Experimental Spectroscopic Data This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not published.

Spectroscopic DataPredicted ValueHypothetical Experimental Value
IR Frequency (cm⁻¹)
C=O Stretch16851690
C=C Stretch16401645
C-O-C Asymmetric Stretch11151120
¹³C NMR Chemical Shift (ppm)
Carbonyl Carbon (C2)208.5208.2
β-Carbon (C5)124.0124.5
α-Carbon (C6)155.2155.8
Methoxy Carbon (C8)68.969.1
¹H NMR Chemical Shift (ppm)
Vinylic Proton (H5)6.106.15
Methylene (B1212753) Protons (H8)3.954.00
Acetyl Protons (H1)2.152.18

NMR Chemical Shift Calculation

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation and verification. These calculations, typically employing methods like Density Functional Theory (D-STAR) and the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts for a given molecule.

A computational study on this compound would involve optimizing the molecule's three-dimensional geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Hypothetical Data Table for Calculated ¹H NMR Chemical Shifts:

Atom NumberPredicted Chemical Shift (ppm)
H on C-1Data not available
H on C-3Data not available
H on C-4Data not available
H on C-5Data not available
H on C-7Data not available
H on C-8 (CH₃)Data not available
H on Ethoxy (CH₂)Data not available
H on Ethoxy (CH₃)Data not available

Hypothetical Data Table for Calculated ¹³C NMR Chemical Shifts:

Atom NumberPredicted Chemical Shift (ppm)
C-1 (CH₃)Data not available
C-2 (C=O)Data not available
C-3 (CH₂)Data not available
C-4 (CH₂)Data not available
C-5 (=CH)Data not available
C-6 (=C)Data not available
C-7 (CH)Data not available
C-8 (CH₃)Data not available
Ethoxy (CH₂)Data not available
Ethoxy (CH₃)Data not available

The absence of such published data means that theoretical verification of any experimentally obtained NMR spectra for this compound is not currently possible through comparison with calculated values.

Vibrational Frequency Analysis

Vibrational frequency analysis, conducted through computational methods, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. These theoretical spectra are invaluable for identifying functional groups and understanding the molecule's vibrational properties.

For this compound, this analysis would provide predicted frequencies for key stretching and bending vibrations, such as the C=O stretch of the ketone, the C=C stretch of the alkene, and the C-O-C stretches of the ether linkage.

Hypothetical Data Table for Calculated Vibrational Frequencies:

Vibrational ModePredicted Frequency (cm⁻¹)
C=O StretchData not available
C=C StretchData not available
C-O-C Asymmetric StretchData not available
C-O-C Symmetric StretchData not available
CH₃ Symmetric/Asymmetric StretchesData not available
CH₂ Symmetric/Asymmetric StretchesData not available

Without these computational studies, the assignment of bands in an experimental IR or Raman spectrum for this compound relies solely on empirical correlations and comparisons with similar, but not identical, molecules.

Potential Applications and Biological Relevance of 7 Ethoxy 6 Methylhept 5 En 2 One and Its Structural Analogs in Research

Role as a Synthetic Intermediate in the Construction of Complex Organic Molecules

The molecular architecture of 7-ethoxy-6-methylhept-5-en-2-one and its analogs, characterized by a ketone functional group and a strategically placed carbon-carbon double bond, renders them valuable building blocks in organic synthesis. Their reactivity allows for a variety of chemical transformations, making them key precursors in the assembly of more complex molecules.

Building Block for Natural Product Synthesis

The structural motif present in these compounds is a recurring feature in a number of natural products. Consequently, they serve as crucial starting materials or key intermediates in the total synthesis of these biologically active molecules. For instance, the analog 6-methyl-5-hepten-2-one (B42903) is a recognized intermediate in the synthesis of various vitamins, such as vitamins A and E, as well as carotenoids. google.com Its chemical structure provides a foundational framework that can be elaborated upon to construct the more intricate ring systems and side chains characteristic of these essential natural products. The synthesis of hamigeran natural products, a family of diterpenoids with a 6-7-5 tricyclic carbon skeleton, also relies on complex synthetic pathways where similar building blocks are employed. nih.gov

Precursor for Advanced Materials and Polymers

While the direct application of this compound in advanced materials and polymers is not yet extensively documented, the reactivity of its core structure suggests potential in this area. The ketone and alkene functionalities can participate in various polymerization reactions. For example, the carbonyl group could be a site for condensation polymerization, while the double bond could be involved in addition polymerization. The development of novel polymers with tailored properties, such as specific thermal or mechanical characteristics, could potentially be achieved by incorporating this or related monomers into the polymer backbone. Further research is required to explore and realize this potential.

Biological Activity Studies on this compound and its Derivatives (Excluding Human Clinical Trials)

The biological activities of this class of compounds have been a significant area of research, with studies spanning from enzyme interactions to effects on whole organisms. These investigations are crucial for understanding their potential as leads for new therapeutic agents or as tools for studying biological processes.

In Vitro Assays of Biological Interactions (e.g., enzyme inhibition, receptor binding)

In vitro studies have revealed intriguing interactions between derivatives of this chemical family and biological macromolecules. For example, research on desmosdumotin C analogs, which share some structural similarities, has demonstrated significant cytotoxic activity against various human tumor cell lines, including A549 (lung cancer), A431 (skin cancer), and HCT-8 (colon cancer). nih.gov These studies often involve assays to measure the half-maximal inhibitory concentration (IC50), which quantifies the effectiveness of a compound in inhibiting a specific biological function. dergipark.org.tr For instance, analogs of desmosdumotin C have been shown to inhibit the replication of human endothelial cells (HUVEC), suggesting potential as angiogenesis inhibitors. nih.gov Furthermore, studies on methylcoumarin derivatives have explored their inhibitory effects on human cytochrome P450 enzymes, such as CYP2A6, which are involved in the metabolism of various compounds. researchgate.net

Investigation of In Vivo Effects in Model Organisms (e.g., microbial, plant, insect systems)

The biological effects of these compounds have also been investigated in living organisms. The structural analog 6-methyl-5-hepten-2-one, also known as sulcatone, is a naturally occurring compound found in various plants and is known to act as an alarm pheromone in some insects. nih.gov It is also recognized as a mosquito attractant for species like Aedes aegypti. wikipedia.org In vivo studies in rats with high doses of 6-methyl-5-hepten-2-one have indicated potential for liver and kidney toxicity. haz-map.com Research on other derivatives, such as certain bicycloheptan-6-one compounds, has shown anti-proliferative activities against rat brain tumor (C6) and human cervical carcinoma (HeLa) cell lines in laboratory settings. dergipark.org.tr

Structure-Activity Relationship (SAR) Studies for Biological Functionality

Structure-activity relationship (SAR) studies are pivotal for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the resulting changes in biological effect, researchers can identify the key molecular features responsible for its activity. For desmosdumotin C analogs, SAR studies have revealed that the presence and position of certain functional groups, such as bromo and propyl groups on the aromatic rings, can significantly enhance cytotoxic activity. nih.gov The replacement of a phenyl ring with a 2-furyl ring was found to confer selective activity against HUVEC cells. nih.gov Similarly, for other classes of compounds, the addition of substituents like fluoro, methoxy, and amino groups has been shown to influence their antimigration and antiproliferation activities. nih.gov These studies provide a rational basis for the design of new, more potent, and selective analogs.

Environmental and Analytical Research Applications

The environmental presence and detection of volatile organic compounds are crucial for understanding atmospheric chemistry, ecosystem dynamics, and food science. The structural similarities between this compound and the well-documented compound 6-methylhept-5-en-2-one suggest that the former may also have a role in these areas.

6-Methylhept-5-en-2-one is a naturally occurring compound found in a variety of plants and is considered a biogenic volatile organic compound (BVOC). It is a known metabolite in several organisms, including:

Francisella tularensis

Camellia sinensis (the tea plant) nih.gov

Saccharomyces cerevisiae (brewer's yeast) nih.gov

This ketone is a volatile oil component in citronella oil, lemon-grass oil, and palmarosa oil. nih.gov Its presence has also been detected in the air due to emissions from plants like birch and various herbs. oecd.org Furthermore, it has been identified in several fruits, including apricots, apples, and nectarines. oecd.org

Given that 6-methylhept-5-en-2-one is a product of terpene metabolism, it is plausible that this compound could arise from similar biogenic pathways, potentially as a secondary metabolite or a degradation product of larger molecules in certain plant or microbial species. However, specific studies confirming its natural occurrence are not currently available.

The detection of 6-methylhept-5-en-2-one has been documented in various complex matrices. For instance, it has been found in beef and chicken meat. oecd.org Its presence has also been noted in oceanic and continental air samples, as well as in tropospheric samples from urban, suburban, and forest areas. oecd.org In the context of food and beverages, it is used as a flavoring agent in products such as baked goods, frozen dairy, chewing gum, and non-alcoholic beverages. oecd.org

The analytical methods developed for the detection of 6-methylhept-5-en-2-one in these matrices, likely involving gas chromatography-mass spectrometry (GC-MS) due to its volatile nature, would probably be adaptable for the detection and quantification of this compound in similar environmental and food samples. The difference in the ethoxy group would result in a different retention time and mass spectrum, allowing for its specific identification.

Compound NameCAS NumberMolecular FormulaNatural Occurrence/Use
6-Methylhept-5-en-2-one110-93-0C8H14OFound in various plants, fruits, and as a metabolite in microorganisms. Used as a flavor and fragrance agent. nih.govoecd.orgfoodb.canist.gov
This compound62603-47-8C10H18O2Potential for similar occurrences and uses, though not yet documented.

Chemoenzymatic and Biocatalytic Transformations Involving this compound (or its potential precursors/products)

The fields of chemoenzymatic synthesis and biocatalysis offer powerful tools for creating complex molecules with high selectivity. While no specific studies on the biocatalytic transformation of this compound have been reported, the extensive research on the biotransformation of terpenes and related ketones provides a strong basis for predicting its potential in this area. researchgate.netmdpi.commdpi.comresearchgate.net

Microbial transformations are known to be effective for modifying terpene structures. researchgate.netresearchgate.net For example, fungi and bacteria are capable of performing various reactions on terpene ketones, such as hydroxylations, reductions, and oxidations. researchgate.netmdpi.com These biotransformations are valuable for producing "natural" flavor and fragrance compounds, as well as chiral building blocks for pharmaceuticals. researchgate.net

Given that 6-methylhept-5-en-2-one serves as an intermediate in the synthesis of vitamins and various aroma chemicals, it is conceivable that this compound could be a target for similar synthetic strategies. nih.gov Enzymes could potentially be used to introduce the ethoxy group onto a precursor molecule or to modify the ketone or alkene functionalities of the this compound structure itself. The development of such chemoenzymatic routes could offer a more sustainable and selective alternative to traditional chemical synthesis.

The potential for enzymatic reactions on this class of compounds is high, and future research could explore the use of various microorganisms or isolated enzymes to generate novel derivatives of this compound with interesting properties for the flavor, fragrance, or pharmaceutical industries.

Future Research Directions and Perspectives on 7 Ethoxy 6 Methylhept 5 En 2 One

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

Future research should prioritize the development of efficient and sustainable methods for synthesizing 7-Ethoxy-6-methylhept-5-en-2-one. Drawing inspiration from the synthesis of its parent compound, 6-methylhept-5-en-2-one, which can be produced from isobutylene, acetone (B3395972), and formaldehyde, new pathways could be explored. chemicalbook.com

Key areas of focus would include:

Catalytic Approaches: Investigating novel catalysts to improve reaction yields and selectivity, potentially moving beyond the palladium and carbonyl iron catalysts used for related compounds. chemicalbook.com

Green Chemistry Principles: Employing greener solvents, reducing the number of synthetic steps, and utilizing renewable starting materials to minimize environmental impact. The synthesis of 6-methylhept-5-en-2-one has involved phase transfer catalysts like benzyltriethylammonium chloride to improve efficiency and reduce waste, a strategy that could be adapted. chemicalbook.com

A comparative table of potential starting materials for different synthetic routes is presented below.

Table 1: Potential Starting Materials for Synthesis

Starting Material 1 Starting Material 2 Potential Advantage
6-Methylhept-5-en-2-one Ethanol Direct etherification, potentially simpler route
3-methylbut-2-en-1-ol Ethyl acetoacetate Adaptable from known fine chemical synthesis pathways oecd.org

Comprehensive Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing production and controlling product formation. Future research should focus on elucidating the pathways of its formation. For its parent compound, synthesis can involve the Carroll rearrangement of 2-methyl-3-buten-2-yl acetoacetate. chemicalbook.com

Future mechanistic studies for the ethoxy derivative could involve:

Kinetic Studies: Determining reaction rates, orders, and activation energies to understand the factors controlling the synthesis.

Isotopic Labeling: Using isotopically labeled precursors to trace the metabolic or chemical pathways of atoms throughout the reaction.

Spectroscopic Interrogation: Employing in-situ spectroscopic techniques (e.g., NMR, IR) to identify and characterize transient intermediates and transition states.

Discovery of Novel Biological Activities and Mechanistic Underpinnings

The parent compound, 6-methylhept-5-en-2-one, is a known mosquito attractant, particularly for species like Aedes aegypti, and is also found naturally in various plants and fruits. wikipedia.orgoecd.org This provides a strong rationale for investigating the biological activities of this compound.

Future research should aim to:

Screen for Bioactivity: Conduct broad screening assays to identify potential roles as an insect pheromone or attractant, antimicrobial agent, or flavor and fragrance compound. The parent compound has shown antibacterial properties. nih.gov

Identify Molecular Targets: Once a biological activity is confirmed, studies should focus on identifying the specific protein receptors or enzymes with which the compound interacts. For example, 6-methylhept-5-en-2-one interacts with the Or4 odor receptor gene in mosquitoes. wikipedia.org

Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues to understand how the ethoxy group and other structural features influence biological activity.

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify this compound at trace levels will be essential for many applications, including environmental monitoring and quality control in manufacturing. The parent compound can be found in air and water samples in very low concentrations. oecd.org

Future analytical development should focus on:

High-Sensitivity Chromatography: Developing and validating methods using high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS). nih.govsielc.com

Sample Preparation: Optimizing techniques for extraction and concentration from complex matrices such as environmental samples or biological tissues.

Sensor Development: Exploring the potential for creating selective chemical sensors for real-time monitoring of the compound in various environments.

Table 2: Prospective Analytical Methods

Technique Potential Application Detection Limit Goal
GC-MS Identification in essential oils, environmental air samples parts-per-trillion (ppt)
HPLC-MS Quantification in liquid matrices, pharmacokinetic studies low ng/mL

Integration of Computational and Experimental Methodologies

Combining computational modeling with experimental work can accelerate the discovery and development process for this compound. Computational studies have been used to characterize similar molecules. researchgate.net

Future integrated research could include:

Quantum Chemical Calculations: Using density functional theory (DFT) to predict spectroscopic properties (NMR, IR), investigate reaction mechanisms, and understand the electronic structure of the molecule. researchgate.net

Molecular Docking: Simulating the interaction of this compound with potential biological targets to predict binding affinity and guide the design of more potent analogues.

QSAR Modeling: Developing quantitative structure-activity relationship models to correlate structural features with observed biological activities, thereby streamlining the drug or agrochemical discovery process.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new applications and a deeper understanding of its chemical and biological properties.

Q & A

Basic: What are the established synthetic routes for 7-Ethoxy-6-methylhept-5-en-2-one, and what catalysts are critical for cyclization?

The compound is synthesized via cyclization of intermediates derived from 6-methyl-5-hepten-2-one. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) is a key catalyst for cyclizing hydroxylated precursors into bicyclic structures. Reaction conditions (e.g., anhydrous environments, controlled temperatures) and purification steps (e.g., column chromatography) are critical for yield optimization. Starting materials like 3-hydroxy-3,7-dimethyloct-6-enoic acid can be functionalized to generate the ethoxy and methyl substituents .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the alkene geometry and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. PubChem-derived data, such as canonical SMILES (e.g., CCOC(=O)C1CC2C=CC1O2), supports structural validation .

Advanced: How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Systematic variation of parameters is required:

  • Catalyst loading : BF₃·Et₂O concentrations (e.g., 0.1–1.0 equiv) impact cyclization efficiency.
  • Temperature : Elevated temperatures (40–60°C) may accelerate kinetics but risk side reactions.
  • Solvent polarity : Non-polar solvents (e.g., dichloromethane) favor cyclization over hydrolysis.
    Statistical tools like Design of Experiments (DoE) can model interactions between variables .

Advanced: How should conflicting spectroscopic data from different studies be resolved?

Discrepancies in NMR or IR data may arise from impurities, solvent effects, or instrument calibration. To resolve conflicts:

  • Compare data with PubChem or DSSTox entries (e.g., DTXSID40512839) for standardized references.
  • Replicate experiments using identical conditions.
  • Apply multivariate statistical analysis to identify outlier datasets .

Advanced: What mechanistic insights explain the regioselectivity of cyclization reactions in this compound’s synthesis?

The ethoxy group directs cyclization via steric and electronic effects. Computational modeling (e.g., density functional theory) can predict transition states, while isotopic labeling (e.g., ¹³C-tracing) tracks carbon migration during ring formation. Substituent effects on intermediates, such as methyl group stabilization of carbocationic intermediates, are critical .

Basic: What analytical protocols ensure purity assessment in final products?

  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities using a C18 column and UV detection.
  • Melting Point Analysis : Compare observed values with literature standards (e.g., PubChem mp data).
  • Elemental Analysis : Validate empirical formulas within ±0.3% error margins .

Advanced: How can reproducibility be ensured in synthetic and analytical workflows?

  • Documentation : Share detailed protocols, including catalyst preparation and instrument settings (e.g., NMR shimming parameters).
  • Open Data : Publish raw spectra, chromatograms, and crystallographic files in supplementary materials.
  • Code Sharing : Provide scripts for statistical analyses (e.g., R/Python for DoE) .

Advanced: How can researchers integrate findings on this compound into broader studies of terpenoid derivatives?

  • Systematic Reviews : Use frameworks like COSMOS-E to synthesize data on structurally related compounds (e.g., bicyclic ethers).
  • Meta-Analysis : Corporate reactivity trends (e.g., cyclization rates vs. substituent electronegativity) across studies.
  • Hypothesis Generation : Identify gaps in mechanistic understanding (e.g., solvent effects on diastereoselectivity) .

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